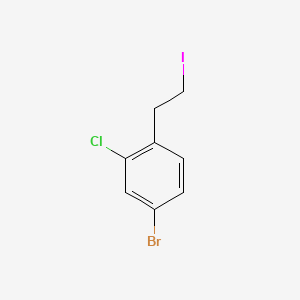

2-(4-Bromo-2-chlorophenyl)ethyl Iodide

Description

Contextualizing Halogenated Arylalkyl Iodides in Contemporary Organic Synthesis

Halogenated arylalkyl iodides are highly valued in modern organic synthesis due to the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is the most labile, making it a prime site for nucleophilic substitution and a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. The presence of other, more stable halogen atoms like bromine and chlorine on the aromatic ring allows for sequential and site-selective functionalization. This capability is crucial for the efficient construction of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The 2-(4-Bromo-2-chlorophenyl)ethyl moiety, in particular, can be found as a structural component in a number of compounds with potential biological activity, underscoring the importance of its iodide derivative as a key synthetic intermediate.

Historical Trajectories and Evolution of Synthetic Strategies for Analogous Chemical Scaffolds

The synthesis of arylalkyl halides has a rich history, with early methods often relying on direct halogenation of alkylarenes, which could lead to mixtures of products and lacked regiocontrol. A significant advancement in the synthesis of alkyl iodides was the development of the Finkelstein reaction, first reported by Hans Finkelstein in 1910. jk-sci.comjk-sci.comiitk.ac.inwikipedia.org This SN2 reaction involves the exchange of a halide (typically chloride or bromide) for iodide using an alkali metal iodide, such as sodium iodide, in a solvent like acetone (B3395972) where the resulting sodium chloride or bromide is insoluble, thus driving the reaction to completion. wikipedia.orgbyjus.com

A common modern approach to synthesizing compounds like 2-(4-Bromo-2-chlorophenyl)ethyl Iodide involves a multi-step sequence. This often begins with a suitable precursor, such as a phenylacetic acid derivative. For the title compound, a plausible route starts with (4-Bromo-2-chlorophenyl)acetic acid. This starting material can be synthesized through various methods, including the Willgerodt-Kindler reaction or from the corresponding benzyl (B1604629) halide. The carboxylic acid is then reduced to the corresponding alcohol, 2-(4-Bromo-2-chlorophenyl)ethanol, using a reducing agent like borane-tetrahydrofuran (B86392) complex. The resulting alcohol is subsequently converted to a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively. The final step is the displacement of the tosylate or mesylate group with iodide via the Finkelstein reaction to yield the target compound, this compound.

This evolution from direct, less selective methods to multi-step, highly controlled sequences highlights the progress in synthetic organic chemistry towards the efficient and predictable synthesis of complex molecules.

Identification of Knowledge Gaps and Current Research Frontiers for the Title Compound

While the general synthetic pathways to arylalkyl iodides are well-established, specific research and detailed characterization of this compound are not extensively documented in publicly available literature. A significant knowledge gap exists regarding the precise reactivity profile of this trifunctional molecule. The interplay of the electronic effects of the ortho-chloro and para-bromo substituents on the reactivity of the ethyl iodide side chain is an area ripe for investigation.

Current research frontiers for analogous compounds focus on several key areas:

Development of more efficient and sustainable synthetic methods: This includes the use of greener solvents, milder reaction conditions, and catalytic systems that avoid stoichiometric heavy metal reagents.

Exploration of novel cross-coupling reactions: Research is ongoing to expand the scope of coupling partners and to develop catalysts that can operate at lower temperatures and with higher functional group tolerance.

Application in the synthesis of bioactive molecules: The unique substitution pattern of the title compound makes it an attractive precursor for the synthesis of novel drug candidates and agrochemicals. Investigating its utility in this context is a promising avenue for future research.

Detailed physicochemical and spectroscopic studies: A thorough understanding of the compound's properties, including its conformational preferences and spectroscopic signatures, is crucial for its effective use in synthesis and for predicting the properties of its derivatives.

Defined Scope and Delimitation of Research Objectives for Comprehensive Investigation

A comprehensive investigation of this compound would necessitate a focused research program with the following objectives:

Optimization of a reliable synthetic route: This would involve a systematic study of the reaction conditions for each step of the proposed synthesis, from the starting phenylacetic acid to the final iodide, to maximize yield and purity.

Thorough spectroscopic characterization: This would include obtaining and analyzing detailed Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data to unambiguously confirm the structure of the compound.

Investigation of reactivity in key transformations: A systematic study of the compound's reactivity in a range of nucleophilic substitution and cross-coupling reactions would be undertaken to map its synthetic utility.

Computational modeling: Density Functional Theory (DFT) calculations could be employed to predict the compound's conformational preferences, electronic structure, and spectroscopic properties, providing a theoretical framework to complement the experimental findings.

By pursuing these objectives, a comprehensive understanding of this compound can be achieved, paving the way for its broader application in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-1-(2-iodoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClI/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOIKHJHYDLNJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673077 | |

| Record name | 4-Bromo-2-chloro-1-(2-iodoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916516-91-1 | |

| Record name | 4-Bromo-2-chloro-1-(2-iodoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Methodologies for the Synthesis of 2 4 Bromo 2 Chlorophenyl Ethyl Iodide

Strategic Retrosynthetic Analysis and Design Principles

A logical retrosynthetic analysis of 2-(4-bromo-2-chlorophenyl)ethyl iodide suggests a disconnection at the carbon-iodine bond, leading back to the corresponding alcohol, 2-(4-bromo-2-chlorophenyl)ethanol. This alcohol can be conceptually derived from the reduction of 2-(4-bromo-2-chlorophenyl)acetic acid. This multi-step approach allows for the strategic installation of the various functional groups and substituents on the aromatic ring prior to the formation of the ethyl iodide side chain. The primary precursor, 4-bromo-2-chlorophenol, serves as a common starting material for building the substituted phenylacetic acid framework. iucr.org

Development and Optimization of Advanced Precursor Synthesis Routes

Synthesis of Substituted Phenylacetic Acid Derivatives

The synthesis of phenylacetic acid derivatives can be achieved through various methods, including the hydrolysis of corresponding nitriles or the coupling of aldehydes with tribromomethane followed by rearrangement and hydrolysis. google.com For the specific case of 2-(4-bromo-2-chlorophenyl)acetic acid, a common route involves the use of 4-bromo-2-chlorophenol as a starting material. While specific patented methods exist for related compounds like 2-(4-bromo-2-cyano-6-fluorophenyl)acetic acid, the general principles of building upon a substituted phenyl ring are applicable. google.com

Introduction of the Ethyl Chain via Carbonyl Functionalization

With the substituted phenylacetic acid in hand, the next critical step is the reduction of the carboxylic acid to the corresponding primary alcohol, 2-(4-bromo-2-chlorophenyl)ethanol. This transformation is a key reaction in organic synthesis. polimi.it

Modern methods for this reduction often employ catalytic hydrosilylation, which offers a milder and more selective alternative to traditional metal hydride reagents. For instance, manganese(I)-catalyzed hydrosilylation has been shown to be effective for the reduction of various phenylacetic acid derivatives. nih.govacs.orgresearchgate.net Notably, this method tolerates halogen substituents on the aromatic ring, preventing undesired dehalogenation. acs.orgresearchgate.net Biocatalytic reductions also present a green alternative for converting substituted phenylacetic acids to their corresponding alcohols. polimi.it

Below is a table summarizing various reduction methods for phenylacetic acid derivatives:

Interactive Data Table: Reduction Methods for Phenylacetic Acid Derivatives| Reagent/Catalyst | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| [MnBr(CO)5], PhSiH3 | Phenylacetic Acid | 2-Phenylethanol | 93 | nih.govacs.org |

| NaBH4/TCT/PPh3 | Aromatic Carboxylic Acids | Corresponding Alcohols | Good to Excellent | researchgate.net |

| S. racemosum | Substituted Phenylacetic Acids | Corresponding Alcohols | Variable | polimi.it |

Direct and Convergent Synthetic Pathways to this compound

The final step in the proposed synthetic sequence is the conversion of the alcohol to the target ethyl iodide. Additionally, more direct methods for introducing the iodoethyl group are considered.

Mechanistic Elucidation of Alkyl Iodination Reactions on Ethyl Arene Systems

The conversion of a primary alcohol, such as 2-(4-bromo-2-chlorophenyl)ethanol, to the corresponding alkyl iodide is typically achieved through nucleophilic substitution. This can be accomplished using various iodinating agents, such as phosphorus triiodide (PBr3) or the Appel reaction conditions (triphenylphosphine and iodine). The reaction proceeds via the activation of the hydroxyl group, making it a good leaving group, which is then displaced by the iodide ion.

Direct iodination of arenes is also a well-established field, often proceeding through electrophilic aromatic substitution. ncert.nic.in However, the direct iodination of an ethyl side chain on an arene is less common and mechanistically distinct. Palladium-catalyzed C-H iodination has emerged as a powerful tool for the direct functionalization of C-H bonds, including those in the meta position of phenylacetic acid and phenylethyl alcohol derivatives. bohrium.com Another approach involves the use of aryl iodides as mild iodinating reagents in a formal metathesis reaction. chinesechemsoc.org

Catalytic and Stoichiometric Approaches for Selective Iodide Incorporation

Several methods exist for the selective introduction of iodine. For the conversion of the alcohol, stoichiometric reagents are commonly employed. For direct C-H iodination, catalytic methods are preferred for their efficiency and atom economy.

Below is a table outlining various iodination methods:

Interactive Data Table: Iodination Methods| Method | Reagent/Catalyst | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Electrophilic Aromatic Iodination | I2, Oxidizing Agent (e.g., HNO3) | Arenes | Reversible, requires oxidation of HI | ncert.nic.in |

| Oxidative Iodination | KI, H2O2, Acid | Electron-rich Arenes | Efficient and selective | |

| Palladium-Catalyzed C-H Iodination | Pd(II) catalyst, I2 | Phenylacetic acid, phenylethyl alcohol | Meta-selective | bohrium.com |

| Formal Metathesis | Pd(II) catalyst, Aryl Iodides | Hydrocinnamic acids | Mild conditions | chinesechemsoc.org |

| Using Elemental Iodine and Selectfluor™ | I2, F-TEDA-BF4 | Alkyl-substituted Benzenes | Highly regioselective and efficient | organic-chemistry.org |

Exploration of Chemo- and Regioselective Functionalization Strategies

The controlled introduction of multiple different halogen substituents onto an aromatic ring, followed by the attachment of a functionalized alkyl chain, is a complex task that hinges on the principles of chemo- and regioselectivity. Chemoselectivity refers to the selective reaction of one functional group in the presence of others, while regioselectivity is the control of the position at which a reaction occurs.

For a molecule like this compound, the synthetic design must carefully orchestrate the sequence of halogenation and alkylation steps. The directing effects of the substituents on the benzene (B151609) ring are paramount. For instance, the chloro group is an ortho-, para-director. If starting from 2-chlorotoluene, subsequent bromination would likely yield a mixture of isomers, including the desired 4-bromo-2-chloro-1-methylbenzene.

Advanced methods for regioselective halogenation of aromatic compounds often employ specific reagents and catalysts to achieve high selectivity. For example, the iodination of chlorinated aromatic compounds can be directed to specific positions using combinations like AgSbF6/I2 or AgBF4/I2, which can selectively introduce iodine at the para position relative to a chlorine substituent uky.edu. While this applies to direct iodination on the ring, the principles of controlling regioselectivity are transferable. The use of N-iodosuccinimide (NIS) in combination with an acid catalyst like p-toluenesulfonic acid allows for mild and highly regioselective mono-iodination of phenols and their analogues researchgate.net.

Once the desired 4-bromo-2-chlorophenyl core is established, the introduction of the ethyl iodide side chain requires further strategic functionalization. This could potentially be achieved through a cross-coupling reaction, such as a Suzuki or Negishi coupling, which are known for their high chemoselectivity nih.govnih.gov. For instance, a 4-bromo-2-chlorophenylboronic acid could be coupled with a suitable two-carbon electrophile. Subsequent conversion of a terminal functional group (e.g., a hydroxyl or tosyl group) on the ethyl chain to an iodide would complete the synthesis. The Finkelstein reaction, a classic method for converting alkyl chlorides or bromides to iodides, is a highly efficient and chemoselective transformation.

The table below summarizes various catalytic systems that have been employed for regioselective functionalization in related systems, highlighting the diversity of approaches available to control reaction outcomes.

| Catalyst/Reagent System | Reaction Type | Selectivity | Reference Example |

| Pd(0) complexes | Cross-coupling | High regioselectivity in coupling of substituted thiazoles | nih.gov |

| N-Iodosuccinimide (NIS) / p-TsOH | Iodination | High regioselectivity for mono-iodination of phenols | researchgate.net |

| Ceric Ammonium Nitrate (CAN) / I2 | Iodination | Regioselective iodination of 1-aryl-3-CF3-1H-pyrazoles | nih.gov |

| TMPMgCl·LiCl | ortho-Metallation | Highly regioselective functionalization of bromofluorenecarbaldehydes | researchgate.net |

| Silver salts (e.g., AgSbF6) / I2 | Iodination | Regioselective para-iodination of chlorobenzene | uky.edu |

Innovations in Green Chemistry and Sustainable Synthesis of Halogenated Arylalkyl Systems

The principles of green chemistry aim to reduce the environmental impact of chemical processes. unibo.it This includes the use of safer solvents, minimizing waste, improving energy efficiency, and employing catalytic rather than stoichiometric reagents. royalsocietypublishing.orgcolab.ws

In the context of synthesizing halogenated compounds like this compound, several green chemistry innovations are relevant. One significant area of development is the use of more environmentally benign solvents or even solvent-free reaction conditions. For example, efficient and environmentally friendly methods for the synthesis of aryl iodides have been developed using a reusable silica-supported periodic acid catalyst under solvent-free grinding conditions . Reactions conducted in water, where possible, represent a significant step towards a greener process researchgate.net. The synthesis of diaryliodonium salts, which are precursors for various arylations, has been demonstrated in the sustainable solvent ethyl acetate, offering a greener alternative to commonly used halogenated solvents su.se.

Catalysis is at the heart of green chemistry. The development of highly efficient and recyclable catalysts can dramatically reduce waste. For the synthesis of aryl iodides, metal-free methods are being explored, such as the reaction of arylhydrazines with iodine in DMSO, which avoids the use of heavy metal catalysts acs.orgresearchgate.net. Photochemical methods also offer a green alternative for synthesizing aryl iodides from aryl bromides without the need for transition-metal catalysts researchgate.net.

The table below highlights some green and sustainable approaches that could be adapted for the synthesis of halogenated arylalkyl systems.

| Green Chemistry Approach | Description | Potential Application in Synthesis |

| Solvent-Free Reactions | Reactions are conducted by grinding reagents together, eliminating the need for solvents. | Synthesis of aryl iodide precursors. |

| Aqueous Media | Using water as a solvent, which is non-toxic, non-flammable, and readily available. | Synthesis of benzothiazoles, demonstrating feasibility for related heterocyclic systems. researchgate.net |

| Sustainable Solvents | Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives like ethyl acetate. | Synthesis of diaryliodonium salts. su.se |

| Photocatalysis | Using light to drive chemical reactions, often with high selectivity and under mild conditions. | Transition-metal-free synthesis of aryl iodides from aryl bromides. researchgate.net |

| Reusable Catalysts | Employing solid-supported catalysts that can be easily recovered and reused. | Nano SiO2/HIO4 for aryl iodide synthesis. |

| Metal-Free Synthesis | Avoiding the use of potentially toxic and expensive metal catalysts. | Synthesis of aryl iodides from arylhydrazines. acs.orgresearchgate.net |

By integrating these chemo- and regioselective strategies with innovations in green chemistry, the synthesis of complex molecules like this compound can be achieved with high precision and minimal environmental impact.

Elucidation of Chemical Reactivity and Transformative Potentials of 2 4 Bromo 2 Chlorophenyl Ethyl Iodide

Transition Metal-Catalyzed Cross-Coupling Reactions of the Aryl Halide Moieties

The presence of two different aryl halides—a bromide and a chloride—on the benzene (B151609) ring provides opportunities for selective carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. The general reactivity order for aryl halides in such reactions is I > Br > Cl. wikipedia.orglibretexts.org This inherent difference allows for selective functionalization, with the more reactive carbon-bromine bond being targeted under milder conditions while the more robust carbon-chlorine bond remains intact for subsequent transformations.

Palladium catalysis is a cornerstone of modern organic synthesis for its ability to mediate a wide array of cross-coupling reactions. acs.org For 2-(4-bromo-2-chlorophenyl)ethyl iodide (or its derivatives after SN2 reaction), palladium catalysts can be used to selectively activate the C-Br bond over the C-Cl bond.

Suzuki-Miyaura Coupling : This reaction couples the aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.org By carefully selecting the catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and reaction conditions, selective coupling at the C-Br position can be achieved with high yields. nih.gov

Heck Reaction : The Heck reaction forms a substituted alkene by coupling the aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The higher reactivity of the aryl bromide allows for selective vinylation at this position.

Sonogashira Coupling : This reaction involves the coupling of an aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgchemeurope.com The reaction is highly effective for aryl bromides and iodides, enabling the selective introduction of an alkyne moiety at the C-Br position of the substrate. wikipedia.orglibretexts.org

Stille Reaction : The Stille reaction couples the aryl halide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.orglibretexts.org It is a versatile reaction with a broad scope and can be tuned for selective coupling at the C-Br bond. wikipedia.org

Table 2: Illustrative Conditions for Selective Palladium-Catalyzed Cross-Coupling at the C-Br Bond

| Reaction | Coupling Partner | Typical Catalyst | Base/Additive | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/H2O |

| Heck | Styrene | Pd(OAc)2 | Et3N | DMF |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2 / CuI | Et3N | THF |

| Stille | Tributyl(vinyl)stannane | Pd(PPh3)4 | LiCl | Toluene |

While palladium is widely used, copper and nickel catalysts offer alternative and sometimes complementary reactivity.

Copper-Catalyzed Reactions : Copper-based systems are effective for various couplings, including Ullmann-type reactions (homo-coupling or coupling with amines, thiols, etc.) and Sonogashira-type reactions. nih.govorganic-chemistry.orgorganic-chemistry.org Copper catalysis can be particularly useful for coupling with heteroatom nucleophiles. organic-chemistry.orgacs.org Similar to palladium systems, selectivity for the C-Br bond is expected under standard conditions. acs.org

Nickel-Catalyzed Reactions : Nickel catalysts are known for their ability to activate less reactive C-Cl bonds, often at a lower cost than palladium. nih.govrsc.org This property is highly advantageous. A synthetic strategy could involve first selectively functionalizing the C-Br bond using palladium catalysis, followed by a second cross-coupling at the C-Cl position using a suitable nickel catalyst (e.g., Ni(dppe)Cl₂ with a reducing agent). nih.govnih.gov This sequential approach allows for the synthesis of complex, differentially substituted aromatic compounds.

The selectivity observed in these cross-coupling reactions is rooted in the initial step of the catalytic cycle: oxidative addition. libretexts.orgwikipedia.org In this step, the metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond. The energy barrier for this insertion is significantly lower for the C-Br bond than for the C-Cl bond due to the lower bond dissociation energy of C-Br.

Bond Dissociation Energy (approx.) : C-Br (~71 kcal/mol) vs. C-Cl (~84 kcal/mol)

By controlling reaction parameters such as temperature, reaction time, and the electronic and steric properties of the ligands on the metal center, this kinetic difference can be exploited to achieve high selectivity. For instance, using less reactive catalysts or milder temperatures will strongly favor the reaction at the bromide.

Catalyst turnover, or the number of times a single catalyst molecule can complete a reaction cycle, is influenced by factors such as catalyst stability, the presence of inhibiting side products, and the reactivity of the substrates. The choice of ligand is crucial; bulky, electron-rich phosphine ligands often stabilize the metal center and promote the oxidative addition and reductive elimination steps, leading to higher turnover numbers (TONs) and catalyst efficiency. researchgate.net For activating the more challenging C-Cl bond, specialized nickel catalysts or palladium systems with highly active, sterically demanding ligands are often required to achieve efficient catalyst turnover.

Radical Reactions and Reductive Transformations of Carbon-Halogen Bonds

The carbon-halogen bonds in this compound are susceptible to cleavage through radical and reductive pathways. The significant differences in bond dissociation energies (C-I < C-Br < C-Cl) are the primary determinant for the selectivity observed in these transformations.

Single-Electron Transfer (SET) Mechanisms

Single-electron transfer (SET) processes are a cornerstone of radical chemistry, providing a pathway to generate radical intermediates from organic halides. The reduction of a carbon-halogen bond can proceed via an SET mechanism, leading to either the immediate rupture of the bond or the formation of a transient radical anion that subsequently undergoes mesolytic cleavage. For this compound, the C-I bond is the most susceptible to SET-induced cleavage due to its lower bond dissociation energy compared to the C-Br and C-Cl bonds.

Photoinduced or transition-metal-catalyzed systems are commonly employed to facilitate SET. For instance, copper-catalyzed systems can enable the coupling of aryl halides with various nucleophiles through a proposed SET pathway involving radical intermediates. organic-chemistry.org Similarly, photoredox catalysis, often in conjunction with nickel, has emerged as a powerful tool for generating radicals from organic halides for cross-coupling reactions. nih.gov The generation of an aryl radical from an aryl halide via SET is a key step in many modern synthetic methodologies. researchgate.net The rate and mechanism of this cleavage (concerted versus stepwise) can be influenced by the nature of the halide and the reaction conditions. researchgate.netresearchgate.net

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies (BDE)

| Bond | Bond Dissociation Energy (kcal/mol) | Predicted Reactivity in SET |

|---|---|---|

| C-I | ~53 | Highest |

| C-Br | ~71 | Intermediate |

| C-Cl | ~84 | Lowest |

This table illustrates the expected trend in reactivity for the three halogen substituents in this compound under SET conditions. The primary alkyl iodide is expected to be the most reactive site, followed by the aryl bromide, and finally the more resilient aryl chloride.

Hydride Reductions and Hydrogenolysis Pathways

Reductive cleavage of carbon-halogen bonds can also be achieved through hydride reductions and catalytic hydrogenolysis. These methods are fundamental in organic synthesis for dehalogenation.

Hydride Reductions: Complex metal hydrides, such as Lithium Aluminum Hydride (LiAlH₄), are potent reducing agents capable of cleaving carbon-halogen bonds. youtube.comraena.ai The reduction of alkyl halides with LiAlH₄ typically proceeds through an Sₙ2 mechanism, where a hydride ion acts as the nucleophile, displacing the halide. raena.ailibretexts.org Given this mechanism, the primary alkyl iodide in this compound would be the most reactive site towards hydride attack, readily converting the ethyl iodide side chain to an ethyl group. The aryl halides are generally resistant to reduction by LiAlH₄ under standard conditions. Milder reagents, like sodium borohydride, are typically not reactive enough to reduce alkyl halides. libretexts.org

Hydrogenolysis: Catalytic hydrogenolysis is a chemical reaction that cleaves bonds through the addition of hydrogen (H₂). wikipedia.org This method is widely used for the reductive removal of halogen atoms from aromatic and aliphatic compounds, typically employing a heterogeneous precious metal catalyst such as palladium (Pd) or platinum (Pt). acsgcipr.orgacs.org The reaction involves the bonding of the substrate to the catalyst surface, facilitating the cleavage of the carbon-halogen bond. acsgcipr.org The reactivity order for hydrogenolysis generally follows the trend C-I > C-Br > C-Cl, allowing for selective dehalogenation by careful choice of catalyst and reaction conditions. For this compound, catalytic hydrogenolysis would be expected to first cleave the C-I bond, followed by the C-Br bond, with the C-Cl bond being the most difficult to reduce.

Table 2: Common Reagents for Reductive Dehalogenation

| Reagent/Method | Typical Substrate | Mechanism | Expected Selectivity for Target Compound |

|---|---|---|---|

| LiAlH₄ | Alkyl Halides | Sₙ2 | C-I >> C-Br, C-Cl |

| Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | Alkyl and Aryl Halides | Catalytic Surface Reaction | C-I > C-Br > C-Cl |

Electrophilic Aromatic Substitution and Directed Functionalization of the Phenyl Ring

The phenyl ring of this compound is substituted with two halogen atoms, a chloro group at the C2 position and a bromo group at the C4 position. Both chlorine and bromine are deactivating, yet ortho-, para-directing groups for electrophilic aromatic substitution (EAS) reactions. bartleby.comyoutube.com Their directing effects arise from the interplay between their electron-withdrawing inductive effect (-I) and electron-donating resonance effect (+R).

The positions available for substitution on the ring are C3, C5, and C6. The directing effects of the existing substituents will govern the regiochemical outcome of further functionalization.

The C2-Chloro group directs incoming electrophiles to its ortho position (C3) and its para position (C6).

The C4-Bromo group directs incoming electrophiles to its ortho positions (C3 and C5).

By combining these effects, we can predict the likely sites of electrophilic attack:

Position C3: Is ortho to the C2-chloro group and ortho to the C4-bromo group. This position is electronically activated by both halogens via resonance.

Position C5: Is meta to the C2-chloro group and ortho to the C4-bromo group.

Position C6: Is para to the C2-chloro group and meta to the C4-bromo group.

Steric hindrance from the adjacent ethyl iodide group at C1 may influence the accessibility of the C6 position. Therefore, substitution is most likely to be directed to positions C3 and C5. The precise product distribution would depend on the specific electrophile and reaction conditions. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation (e.g., RCOCl/AlCl₃). masterorganicchemistry.commsu.edu

Furthermore, the aryl bromide and chloride moieties can serve as handles for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov The differential reactivity between the C-Br and C-Cl bonds allows for selective functionalization. Oxidative addition of a palladium(0) catalyst to the C-Br bond is significantly faster than to the C-Cl bond, enabling regioselective arylation at the C4 position while leaving the C2-chloro substituent intact. nih.gov

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 1-(2-Iodoethyl)-2-chloro-4-bromo-5-nitrobenzene and 1-(2-Iodoethyl)-2-chloro-4-bromo-3-nitrobenzene |

| Bromination | Br⁺ | 1-(2-Iodoethyl)-2-chloro-3,4-dibromobenzene and 1-(2-Iodoethyl)-2-chloro-4,5-dibromobenzene |

| Friedel-Crafts Acylation | RCO⁺ | Acylation at C3 and C5 positions, with potential steric hindrance influencing the ratio. |

Cascade and Tandem Reactions Utilizing the Multifunctional Nature of the Compound

The presence of three halogen atoms with distinct reactivities makes this compound an ideal substrate for cascade or tandem reactions. These processes, where multiple bond-forming events occur in a single pot, offer a powerful strategy for rapidly building molecular complexity from a single, multifunctional starting material. nih.govnih.gov

A hypothetical tandem cross-coupling sequence could begin with the most reactive site. For instance, the primary alkyl iodide can readily undergo nucleophilic substitution or participate in copper- or palladium-catalyzed coupling reactions. This could be followed by a regioselective Suzuki, Heck, or Sonogashira cross-coupling at the aryl bromide position under palladium catalysis. The less reactive aryl chloride would remain untouched under these conditions, but could be functionalized in a subsequent step under more forcing conditions (e.g., using specialized ligands or nickel catalysis), thus allowing for a stepwise, selective functionalization of all three positions.

An alternative strategy could involve an initial intramolecular reaction. For example, under radical conditions initiated by SET to the C-I bond, the resulting ethyl radical could potentially cyclize onto the aromatic ring, although this would require overcoming the disruption of aromaticity. A more plausible intramolecular cascade might involve conversion of the iodoethyl group into a nucleophile (e.g., an organometallic species), which could then undergo an intramolecular coupling with the aryl bromide.

Table 4: Potential Tandem Reaction Sequences

| Step | Reaction Type | Reactive Site | Potential Reagents/Catalysts | Intermediate/Product |

|---|---|---|---|---|

| Sequence A | ||||

| 1 | Nucleophilic Substitution | C-I | Nu⁻ (e.g., R₂NH, CN⁻) | 2-(4-Bromo-2-chlorophenyl)ethyl-Nu |

| 2 | Suzuki Coupling | C-Br | Ar-B(OH)₂, Pd catalyst | 2-(Ar-phenyl)-4-chloro-1-(2-ethyl-Nu)benzene |

| Sequence B | ||||

| 1 | Sonogashira Coupling | C-Br | Terminal alkyne, Pd/Cu catalyst | 4-(Alkynyl)-2-chloro-1-(2-iodoethyl)benzene |

| 2 | Heck Reaction | C-I | Alkene, Pd catalyst | 4-(Alkynyl)-2-chloro-1-(alkenyl-ethyl)benzene |

Advanced Spectroscopic and Structural Elucidation in Research Context

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for delineating the molecular structure of organic compounds in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the complete connectivity and gain insights into the conformational preferences of 2-(4-Bromo-2-chlorophenyl)ethyl Iodide.

Comprehensive 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the aromatic region is expected to show three distinct signals corresponding to the protons on the substituted phenyl ring. The ethyl side chain will exhibit two signals, each appearing as a triplet due to coupling with the adjacent methylene (B1212753) group. The downfield shift of the methylene group attached to the iodine atom is a characteristic feature. mdpi.comyoutube.comnih.gov

The ¹³C NMR spectrum will display signals for each unique carbon atom. The carbon atoms of the ethyl chain are expected at distinct chemical shifts, with the carbon bonded to iodine appearing at a significantly lower field. nih.govdocbrown.info The aromatic region will show six signals, corresponding to the six carbons of the phenyl ring.

Predicted ¹H and ¹³C NMR Data:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.65 (d, J = 2.1 Hz) | - |

| H-5 | 7.40 (dd, J = 8.4, 2.1 Hz) | - |

| H-6 | 7.20 (d, J = 8.4 Hz) | - |

| -CH₂-Ar | 3.35 (t, J = 7.0 Hz) | 40.5 |

| -CH₂-I | 3.55 (t, J = 7.0 Hz) | 5.5 |

| C-1 | - | 139.0 |

| C-2 | - | 135.0 |

| C-3 | - | 132.5 |

| C-4 | - | 122.0 |

| C-5 | - | 131.0 |

| C-6 | - | 128.5 |

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the two methylene groups of the ethyl chain would be expected, confirming their connectivity. sbq.org.br

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would definitively assign the proton signals of the ethyl chain and the aromatic protons to their respective carbon atoms. sbq.org.br

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the substitution pattern of the aromatic ring by observing correlations from the aromatic protons to the quaternary carbons. For instance, the protons of the -CH₂-Ar group would show a correlation to C-1, C-2, and C-6 of the aromatic ring. sbq.org.br

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the context of this compound, NOESY can help to understand the preferred conformation of the ethyl iodide side chain relative to the aromatic ring. For example, correlations between the ortho proton (H-6) and the benzylic protons (-CH₂-Ar) would indicate a specific rotational conformer being more populated in solution. youtube.com

Dynamic NMR Studies for Rotational Barriers or Conformational Exchange

The bond between the substituted phenyl ring and the ethyl group is subject to rotation, which can lead to different stable conformations (rotamers). Dynamic NMR (DNMR) spectroscopy is a powerful technique to study the kinetics of such conformational exchanges. nih.govnih.gov By monitoring the NMR spectra at different temperatures, it is possible to determine the energy barrier for this rotation. researchgate.netresearchgate.netnih.gov

At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for the different rotamers. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single averaged signal. researchgate.net By analyzing the line shape changes, the rate constants for the exchange process at different temperatures can be calculated, which in turn allows for the determination of the activation energy (ΔG‡) for the rotation. For a molecule like this compound, the steric hindrance caused by the ortho-chloro substituent is expected to create a significant barrier to rotation. nih.govacs.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through controlled fragmentation.

Electrospray Ionization (ESI-MS) and Electron Ionization (EI-MS) Applications

ESI-MS: Electrospray ionization is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). researchgate.net For this compound, ESI-MS would be used to determine the exact mass of the molecular ion. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern. Specifically, the M, M+2, and M+4 peaks would be observed due to the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes. nih.gov

EI-MS: Electron ionization is a hard ionization technique that causes extensive fragmentation of the molecule. core.ac.uk The resulting fragmentation pattern provides a "fingerprint" of the molecule and offers valuable structural information. The molecular ion peak [M]⁺ may or may not be observed. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms and cleavage of the alkyl chain. youtube.com

Predicted HRMS Data:

| Ion Formula | Calculated m/z | Ion Type |

| [C₈H₇⁷⁹Br³⁵ClI]⁺ | 371.8465 | Molecular Ion (M⁺) |

| [C₈H₇⁸¹Br³⁵ClI]⁺ | 373.8444 | Isotopic Peak (M+2) |

| [C₈H₇⁷⁹Br³⁷ClI]⁺ | 373.8435 | Isotopic Peak (M+2) |

| [C₈H₇⁸¹Br³⁷ClI]⁺ | 375.8414 | Isotopic Peak (M+4) |

| [C₈H₇⁷⁹Br³⁵Cl]⁺ | 244.9447 | [M-I]⁺ |

| [C₆H₄⁷⁹Br³⁵Cl]⁺ | 189.9134 | [M-C₂H₃I]⁺ |

| [C₂H₄I]⁺ | 154.9409 | [CH₂CH₂I]⁺ |

| [C₈H₇I]⁺ | 229.9616 | [M-Br-Cl]⁺ |

Tandem Mass Spectrometry (MS/MS) for Structural Delineation

Tandem mass spectrometry (MS/MS) is used to further investigate the fragmentation of a specific ion selected from the initial mass spectrum. nih.gov In a typical MS/MS experiment on the [M+H]⁺ ion of this compound, the primary fragmentation would likely involve the loss of the iodine atom, being the most labile group. Subsequent fragmentation could involve the loss of the ethyl group or cleavage of the aromatic ring. By analyzing the daughter ions produced, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR. nih.gov

A plausible fragmentation pathway would start with the loss of an iodine radical to form a stable benzylic carbocation. This cation could then undergo further fragmentation, such as the loss of an ethylene (B1197577) molecule.

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure

While NMR provides the structure in solution and MS in the gas phase, single-crystal X-ray diffraction gives the precise arrangement of atoms in the solid state. This technique can provide definitive information on bond lengths, bond angles, and intermolecular interactions. nih.govscience.gov

Hypothetical Crystallographic Data:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 1255 |

| Z | 4 |

This hypothetical data suggests a unit cell containing four molecules, which is common for organic compounds. The specific arrangement would reveal the precise conformation of the ethyl iodide chain relative to the aromatic ring in the solid state, providing a static picture to complement the dynamic information from NMR.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

The precise three-dimensional arrangement of atoms in this compound would be definitively determined using single-crystal X-ray diffraction. This technique provides atomic coordinates from which exact bond lengths, bond angles, and torsional (dihedral) angles can be calculated.

Although specific crystallographic data for the title compound is not available, analysis of related structures provides insight into the expected values. For instance, in studies of other molecules containing a chlorophenyl group, the Carbon-Chlorine (C-Cl) bond length is typically measured to be around 1.74-1.76 Å. uantwerpen.be The Carbon-Bromine (C-Br) bond in the aromatic ring would be expected to have a length in a similar range. The geometry of the ethyl iodide side chain would be of particular interest, especially the C-C-I bond angle and the torsional angles describing the orientation of the side chain relative to the phenyl ring.

In a related compound, 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, the structure was found to consist of two planar aryl units that are nearly orthogonal to each other. researchgate.net A similar analysis for this compound would reveal the planarity of its substituted phenyl ring and the conformation of the ethyl iodide group.

Table 1: Illustrative Bond Length and Angle Data from Analogous Structures (Note: This data is from related compounds and serves as an example of what would be determined for this compound)

| Parameter | Expected/Typical Value | Source of Analogous Data |

|---|---|---|

| C-Cl Bond Length (Aromatic) | ~1.74 - 1.76 Å | uantwerpen.be |

| C-Br Bond Length (Aromatic) | ~1.90 Å | General X-ray data |

| C-I Bond Length (Aliphatic) | ~2.14 Å | General X-ray data |

| C-C Bond Length (Aromatic Ring) | ~1.39 - 1.41 Å | uantwerpen.be |

| C(Aromatic)-C(Aliphatic) Bond Length | ~1.51 Å | General X-ray data |

| C-C-I Bond Angle | ~111° | General X-ray data |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

Beyond the individual molecule's geometry, understanding how molecules of this compound interact with each other in the solid state is crucial. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts. nih.govnih.gov

For a molecule like this compound, one would expect to observe several key interactions:

Halogen-Halogen Interactions: Contacts involving Br···Cl, Br···I, or Cl···I might be present, influencing the crystal packing.

Hydrogen Bonds: Weak C-H···Cl, C-H···Br, and C-H···I hydrogen bonds are anticipated, often appearing as distinct "wings" on the fingerprint plots.

H···H Contacts: As with most organic molecules, van der Waals H···H contacts would likely comprise a large percentage of the surface area. nih.gov

π-π Stacking: Interactions between the aromatic rings of adjacent molecules could also play a role in stabilizing the crystal lattice. researchgate.net

In a study of a similar molecule, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, Hirshfeld analysis revealed that the most significant contributions to crystal packing came from H···H (39.2%), C···H (25.2%), and Cl···H (11.4%) contacts. nih.govkayseri.edu.tr A similar distribution, with additional contributions from bromine and iodine contacts, would be expected for the title compound. Energy framework analysis would further complement this by calculating the electrostatic, polarization, dispersion, and repulsion energies between molecules to visualize the strength and topology of the interaction energies within the crystal.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group and Molecular Dynamics

Fourier Transform Infrared (FTIR) and Raman spectroscopy are essential techniques for identifying functional groups and probing the vibrational modes of a molecule. For this compound, these methods would provide a characteristic spectral fingerprint.

While specific spectra for this compound are not published, the expected absorption bands can be predicted based on its constituent parts:

Aromatic Ring: C-H stretching vibrations typically appear above 3000 cm⁻¹. Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations (700-900 cm⁻¹) would be sensitive to the substitution pattern on the phenyl ring.

Halogen-Carbon Bonds: The C-Cl stretching vibration for simple organic chlorine compounds is often found in the 700-750 cm⁻¹ region. uantwerpen.be The C-Br stretch would be expected at a lower frequency (typically 500-600 cm⁻¹), and the C-I stretch would be even lower, often below 500 cm⁻¹, making it more readily observable with Raman spectroscopy.

Ethyl Group: Aliphatic C-H stretching vibrations would be present in the 2850-3000 cm⁻¹ range. CH₂ bending (scissoring) vibrations are typically seen near 1465 cm⁻¹.

Resonance Raman studies on the related compound 1-bromo-2-iodoethane (B1265497) show strong signals for the C-I stretch, C-C stretch, and CH₂ rocking modes, demonstrating how this technique can selectively enhance vibrations associated with a specific part of a molecule. researchgate.net

Table 2: Predicted Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | FTIR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | FTIR, Raman |

| Aliphatic CH₂ Bend | ~1465 | FTIR |

| Aromatic C-Cl Stretch | 750 - 700 | FTIR, Raman |

| Aromatic C-Br Stretch | 600 - 500 | Raman, FTIR |

| Aliphatic C-I Stretch | < 500 | Raman |

Advanced Spectroscopic Probes for Reaction Monitoring and Mechanistic Investigations

The ethyl iodide moiety makes this compound a potential substrate for various chemical transformations, such as nucleophilic substitution or elimination reactions. Advanced, time-resolved spectroscopic techniques could be used to monitor these reactions in real-time, providing crucial mechanistic insights.

For example, the progress of a substitution reaction where the iodide is replaced by another group could be monitored using FTIR spectroscopy. By tracking the disappearance of the C-I vibrational band and the appearance of a new band corresponding to the incoming functional group, reaction kinetics could be determined. Studies on the thermal reactions of ethyl iodide on surfaces have successfully used FTIR to identify gas-phase products and surface intermediates. rsc.org

Furthermore, the C-I bond is relatively weak and susceptible to photolytic cleavage. Techniques like transient resonance Raman spectroscopy could be employed to study its photodissociation. In studies of 1-bromo-2-iodoethane, this method was used to detect the formation of a transient bromoethyl radical, confirming the primary photochemical pathway. researchgate.net A similar approach could be applied to this compound to investigate the generation and fate of the corresponding 2-(4-bromo-2-chlorophenyl)ethyl radical, providing fundamental data on its reactivity and stability.

Absence of Publicly Available Research Data for this compound

A thorough review of available scientific literature and computational chemistry databases has revealed a significant lack of specific research focused on the chemical compound this compound. Consequently, the generation of a detailed article on its computational chemistry and theoretical modeling, as per the requested outline, cannot be fulfilled at this time due to the absence of published research findings.

The requested sections and subsections, including:

Computational Chemistry and Theoretical Modeling of 2 4 Bromo 2 Chlorophenyl Ethyl Iodide

Mechanistic Investigations using Computational Methods:

Solvation Models and Environmental Effects on Reactivity

all necessitate specific data derived from dedicated computational studies on 2-(4-Bromo-2-chlorophenyl)ethyl Iodide. Without such studies, any attempt to provide the requested information, including data tables and detailed research findings, would be speculative and not grounded in established scientific evidence.

Further searches for closely related analogues did not yield sufficient data to extrapolate and provide a scientifically rigorous analysis for the target compound without violating the strict requirement to focus solely on this compound.

Therefore, until research on the computational chemistry of this compound is conducted and published, a comprehensive and accurate article meeting the specified requirements cannot be produced.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules like this compound. These predictions are crucial for interpreting experimental spectra and confirming the molecular structure.

NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry that aids in structural elucidation. nih.gov The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT functionals such as B3LYP or WP04, can provide accurate predictions of chemical shifts. nih.govcomporgchem.com For this compound, the chemical shifts are influenced by the electron-withdrawing effects of the halogen atoms (Br, Cl, and I) and the anisotropic effects of the benzene (B151609) ring.

The protons on the ethyl chain are expected to appear in the alkyl region of the ¹H NMR spectrum, but their exact shifts will be influenced by the neighboring iodine atom and the substituted phenyl ring. libretexts.org Similarly, the chemical shifts of the aromatic protons are dictated by the substitution pattern on the benzene ring. The carbon atoms attached to the halogens will show significant shifts in the ¹³C NMR spectrum due to the large deshielding effect of these electronegative atoms.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations, is presented below. It is important to note that these are theoretical values and may differ from experimental results.

Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.2 - 7.6 | 128 - 135 |

| -CH₂-I | 3.3 - 3.7 | 5 - 10 |

| Ar-CH₂- | 3.1 - 3.5 | 35 - 40 |

| C-Br | - | 120 - 125 |

| C-Cl | - | 130 - 135 |

Note: These are estimated values based on computational models and are for illustrative purposes.

Vibrational Frequencies

The vibrational frequencies of this compound can be calculated using DFT methods, which helps in the interpretation of its infrared (IR) and Raman spectra. researchgate.net The calculation of the Hessian matrix, which contains the second derivatives of the energy with respect to the atomic coordinates, yields the vibrational modes and their corresponding frequencies. psu.edu For molecules containing heavy atoms like iodine, relativistic effects can become noticeable and may require more advanced computational methods for accurate predictions. nih.govacs.org

The predicted vibrational spectrum would exhibit characteristic peaks corresponding to the C-H stretching of the aromatic ring and the ethyl group, C=C stretching of the aromatic ring, and the C-X (X = Br, Cl, I) stretching and bending modes. The C-I stretching frequency is expected to be the lowest among the carbon-halogen bonds due to the larger mass of the iodine atom.

Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-Cl Stretch | 700 - 800 |

| C-Br Stretch | 550 - 650 |

| C-I Stretch | 500 - 600 |

Note: These are estimated values based on computational models and are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including their conformational flexibility and interactions with the surrounding environment. nih.gov For a molecule like this compound, which has a flexible ethyl chain, MD simulations can provide valuable insights into its preferred conformations and the dynamics of its interaction with solvent molecules.

The conformational landscape of the ethyl iodide side chain is of particular interest. The dihedral angle between the phenyl ring and the iodine atom can adopt various orientations, leading to different conformers with distinct energies. MD simulations can explore these conformational states and determine their relative populations at a given temperature.

Furthermore, these simulations can model the interactions between this compound and various solvents. The behavior of the molecule in polar versus non-polar solvents can be investigated by analyzing the radial distribution functions and the solvation free energy. This information is crucial for understanding its solubility and reactivity in different chemical environments.

Theoretical Studies on the Halogen Bonding Interactions and their Implications

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.org In this compound, all three halogen atoms (bromine, chlorine, and iodine) have the potential to participate in halogen bonding. Theoretical studies, particularly those employing high-level quantum mechanical calculations, can elucidate the nature and strength of these interactions.

The iodine atom, being the most polarizable of the three halogens in this molecule, is expected to be the strongest halogen bond donor. researchgate.net It can form halogen bonds with Lewis bases, including other molecules in the condensed phase or solvent molecules. The bromine and chlorine atoms can also participate in such interactions, although they are generally weaker.

Theoretical calculations can map the molecular electrostatic potential (MEP) on the surface of the molecule, identifying the positive regions (σ-holes) on the halogen atoms that are indicative of their ability to form halogen bonds. chemistryviews.org Energy decomposition analysis can further break down the interaction energy into its electrostatic, dispersion, and exchange-repulsion components, providing a deeper understanding of the forces driving the halogen bond formation. researchgate.net These interactions can play a significant role in the crystal packing of the molecule and its recognition by other molecules.

The Synthetic Versatility of this compound: A Review of its Potential Applications

Future Directions and Emerging Research Avenues for 2 4 Bromo 2 Chlorophenyl Ethyl Iodide

Innovations in Catalytic Transformations and C-H Activation Strategies

While specific catalytic C-H activation studies directly involving 2-(4-Bromo-2-chlorophenyl)ethyl iodide are not yet prevalent in the literature, the field of transition-metal-catalyzed C-H activation offers a clear roadmap for future investigations. researchgate.net The structure of this compound, featuring a substituted benzene (B151609) ring, is an ideal candidate for late-stage functionalization, a strategy that introduces chemical modifications to complex molecules at a late step in the synthetic sequence.

Future research will likely focus on developing regioselective C-H activation methods that can distinguish between the available C-H bonds on the aromatic ring. Palladium, rhodium, and ruthenium catalysts are well-established for their ability to direct the arylation, alkylation, or acylation of C-H bonds, often guided by a directing group. researchgate.net For this compound, the ethyl iodide moiety itself, or a derivative, could potentially serve as a traceless directing group to functionalize the ortho-position (adjacent to the chloro substituent).

Moreover, the interplay between the existing halogen substituents (Bromo, Chloro) and the C-H activation catalyst will be a critical area of study. Researchers will need to develop catalytic systems that favor C-H activation over competing oxidative addition pathways at the C-Br or C-Cl bonds. acs.org This selectivity is a significant challenge but represents a frontier in catalysis science. Success in this area would allow for the precise, stepwise introduction of new functional groups, creating highly complex molecular architectures from a relatively simple starting material.

Table 1: Prospective Catalytic Systems for C-H Arylation of this compound (This table is a hypothetical representation of potential research directions and does not reflect existing experimental data.)

| Catalyst Precursor | Ligand | Directing Group Strategy | Potential Outcome |

| Pd(OAc)₂ | Acetyl-protected amino acid | N-Acyl amino acid | C-H arylation at C5-position |

| [Ru(p-cymene)Cl₂]₂ | Carboxylate | Carboxylic acid derivative of ethyl group | C-H functionalization at C3-position |

| [RhCp*Cl₂]₂ | None | Native ethyl group | Potential for multiple C-H functionalizations |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into continuous flow chemistry and automated synthesis platforms represents a significant avenue for future development. mdpi.combeilstein-journals.org Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for reactions involving reactive intermediates or hazardous reagents. vapourtec.comnih.gov

For a molecule like this compound, flow chemistry could be instrumental in its synthesis, for instance, in the iodination step. A key future direction would be the development of a multi-step continuous process where the precursor alcohol is converted to the target iodide and immediately used in a subsequent reaction, such as a substitution or coupling reaction. This "telescoped" synthesis would improve efficiency and safety by avoiding the isolation of potentially unstable intermediates.

Automated synthesis platforms, which combine robotics with chemical reactors, could leverage this compound as a versatile building block. chemrxiv.org An automated system could be programmed to perform a series of divergent reactions starting from this compound. For example, the system could selectively perform a substitution at the iodo position, followed by a Suzuki coupling at the bromo position, and finally a Buchwald-Hartwig amination at the chloro position, all in a programmed sequence without manual intervention. This would enable the rapid generation of a library of diverse compounds for screening in drug discovery or materials science.

Exploration of Unconventional Reactivity Modes and Photochemical Pathways

Future research is expected to delve into unconventional reactivity modes of this compound, particularly leveraging its unique polyhalogenated nature. The distinct electronic properties and bond strengths of the C-I, C-Br, and C-Cl bonds offer opportunities for selective activation under different conditions.

One promising area is the exploration of photochemical reactions. vapourtec.com The carbon-iodine bond is significantly weaker than the carbon-bromine and carbon-chlorine bonds and is known to be susceptible to homolytic cleavage upon irradiation with UV or visible light. This could be exploited to generate a primary radical at the ethyl group, which could then participate in a variety of radical-mediated transformations, such as additions to alkenes or aromatic systems, without disturbing the aryl halides. Such photochemical methods offer a green and mild alternative to traditional radical initiation.

Another unconventional approach involves metal-mediated halogen exchange reactions, sometimes referred to as aromatic Finkelstein reactions. nih.gov While typically used to exchange one halogen for another, tailored catalytic systems could potentially be developed to induce more complex transformations. For instance, a catalyst might facilitate a "halogen dance" or isomerization, or mediate a reductive coupling between two molecules of the starting material. Investigating the reactivity of this compound with low-valent metal complexes, such as Ni(0) or SmI₂, could also reveal novel ring-forming or cross-coupling pathways. acs.orgacs.org

Development of Advanced In-situ Analytical Techniques for Reaction Profiling

To fully understand and optimize the complex transformations involving this compound, the development and application of advanced in-situ analytical techniques will be indispensable. These methods allow chemists to monitor reactions as they happen, providing real-time data on the concentration of reactants, intermediates, and products.

For reactions involving this compound, such as Grignard reagent formation or transition-metal-catalyzed cross-couplings, techniques like Rapid-Scan Fourier Transform Infrared (FTIR) spectroscopy or Process Analytical Technology (PAT) based on Raman spectroscopy could be employed. These methods can track the consumption of the C-I, C-Br, or C-Cl bonds and the formation of new species. This is particularly crucial for elucidating reaction mechanisms and identifying transient, potentially unstable intermediates that might not be observable by traditional offline analysis. acs.org

Furthermore, coupling flow reactors with in-line mass spectrometry or NMR spectroscopy would provide unprecedented insight into reaction kinetics and pathways. For example, an in-situ NMR setup could help to distinguish between different isomeric products formed during a C-H activation reaction in real-time. This detailed reaction profiling is essential for optimizing reaction conditions to maximize yield and selectivity, particularly when trying to differentiate between the three halogen sites.

Broader Impact on Interdisciplinary Chemical Sciences

The exploration of this compound's chemistry is anticipated to have a significant impact that extends into various interdisciplinary fields. The structural motifs accessible from this building block are relevant to medicinal chemistry, agrochemistry, and materials science.

In medicinal chemistry, the 2-chlorophenylethyl and 4-bromophenylethyl substructures are found in a range of biologically active molecules. The ability to use this compound to systematically and efficiently generate a library of analogs—by selectively functionalizing the iodo, bromo, and chloro positions—could accelerate the discovery of new therapeutic agents. Each halogen can be replaced with different functional groups, allowing for a thorough exploration of the structure-activity relationship (SAR).

In materials science, polyhalogenated aromatic compounds are precursors to advanced materials such as organic light-emitting diodes (OLEDs), polymers, and functional dyes. The controlled, stepwise functionalization of this compound could lead to the synthesis of novel conjugated materials with tailored electronic and photophysical properties. The ethyl iodide group provides a convenient handle for polymerization or for grafting the molecule onto surfaces. The research into its reactivity will therefore not only expand the synthetic chemist's toolkit but also provide new molecules for innovation across the scientific disciplines.

Q & A

Q. What are effective synthetic routes for 2-(4-Bromo-2-chlorophenyl)ethyl Iodide, and how can reaction conditions be optimized?

- Methodological Answer: A common approach involves alkylation of 4-bromo-2-chlorophenylethanol using hydroiodic acid (HI) under controlled conditions. Alternative routes may employ precursors like 4-bromo-2-chlorophenylacetic acid (CAS 916516-89-7) or utilize halogen-exchange reactions. Key parameters include:

- Temperature: Maintain 40–60°C to balance reactivity and side-product formation.

- Solvent: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance iodide displacement.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity.

Monitor reaction progress via TLC (silica gel, benzene:chloroform:ethyl acetate 40:40:20) .

Q. How can researchers validate the purity of this compound?

- Methodological Answer: Combine multiple analytical techniques:

- TLC: Use dual solvent systems (e.g., benzene and ethyl acetate mixtures) to confirm homogeneity .

- HPLC: Reverse-phase C18 column with UV detection at 254 nm.

- NMR: Compare H and C spectra with literature data for halogenated aryl ethyl derivatives .

Purity >97% is achievable via repeated crystallization .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles.

- Ventilation: Use fume hoods to avoid inhalation of volatile iodide byproducts.

- First Aid: For skin contact, wash immediately with soap/water (15+ minutes); for eye exposure, flush with water (10–15 minutes) and consult an ophthalmologist .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer: Use SHELXL for refinement:

- Data Collection: High-resolution (<1.0 Å) synchrotron data reduces thermal motion artifacts.

- Twinned Data: Apply SHELXD for structure solution and SHELXE for density modification in cases of pseudo-merohedral twinning .

Example workflow:

| Step | Tool/Parameter | Outcome |

|---|---|---|

| Data Integration | Bruker APEX3 | Intensity extraction |

| Phasing | SHELXC/D | Initial electron density map |

| Refinement | SHELXL | Final R-factor <5% |

Q. How to address contradictions between NMR and mass spectrometry data?

- Methodological Answer:

- Isotopic Pattern Analysis: Confirm molecular ion clusters (e.g., Br/Br, Cl/Cl) using high-resolution MS (HRMS).

- NMR Solvent Effects: Test in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts.

- Dynamic Processes: Variable-temperature NMR (VT-NMR) detects conformational exchange broadening (e.g., ethyl chain rotation) .

Q. What experimental strategies optimize cross-coupling reactions (e.g., Suzuki-Miyaura) for this compound?

- Methodological Answer:

- Catalyst Screening: Test Pd(PPh₃)₄, XPhos-Pd-G3, or NiCl₂(dppe) for aryl iodide reactivity.

- Base Selection: K₂CO₃ or Cs₂CO₃ in THF/water (3:1) at 80°C.

- Monitoring: Track coupling efficiency via F NMR (if fluorinated partners are used) or HPLC .

Q. How to design structure-activity relationship (SAR) studies for bioactivity screening?

- Methodological Answer:

- Analog Synthesis: Modify the ethyl iodide chain (e.g., replace with ethyl bromide or propargyl groups).

- Biological Assays: Test enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s method or cell-based cytotoxicity (MTT assay) .

- Computational Modeling: Dock derivatives into protein active sites (e.g., CYP450 enzymes) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.